N-[3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N~4~-[3-(3-ETHOXY-4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound featuring a pyrazole ring system. Pyrazole derivatives are known for their diverse pharmacological properties and are widely studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[3-(3-ETHOXY-4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactionsThe final steps involve the sulfonamide formation under controlled conditions .
Industrial Production Methods
Industrial production of such compounds often employs high-throughput synthesis techniques, utilizing automated reactors and continuous flow systems to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N~4~-[3-(3-ETHOXY-4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: Typically using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the nitro group.
Common Reagents and Conditions
Common reagents include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products
The major products formed depend on the specific reaction conditions but often include various substituted pyrazole derivatives .
Scientific Research Applications
N~4~-[3-(3-ETHOXY-4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The nitro group plays a crucial role in its biological activity, often participating in redox reactions that modulate enzyme function .
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-4-nitro-1H-pyrazole: Shares the pyrazole core but lacks the sulfonamide group.
4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: Another pyrazole derivative with different substituents.
Uniqueness
N~4~-[3-(3-ETHOXY-4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H24N6O5S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[3-(3-ethoxy-4-nitropyrazol-1-yl)propyl]-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C15H24N6O5S/c1-5-20-12(4)14(11(3)17-20)27(24,25)16-8-7-9-19-10-13(21(22)23)15(18-19)26-6-2/h10,16H,5-9H2,1-4H3 |
InChI Key |
JPBCLAFHQSSOAT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)NCCCN2C=C(C(=N2)OCC)[N+](=O)[O-])C |
Origin of Product |
United States |
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